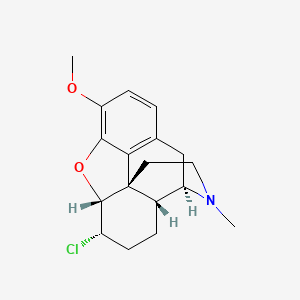
Chlorodihydrocodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodihydrocodide is an opioid compound known for its analgesic properties . It is a derivative of morphine and is structurally similar to other opioids. The compound is characterized by the presence of a chlorine atom, which differentiates it from other related compounds.
准备方法
Synthetic Routes and Reaction Conditions
Chlorodihydrocodide can be synthesized through the halogenation of dihydrocodideThis can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
Chlorodihydrocodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
科学研究应用
Chlorodihydrocodide has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of opioid chemistry and the development of new analgesics.
Biology: Researchers use this compound to study the effects of opioids on biological systems.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in pain management.
作用机制
Chlorodihydrocodide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals, resulting in analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring opioid with similar analgesic properties.
Codeine: Another opioid derivative used for pain relief and cough suppression.
Hydrocodone: A semi-synthetic opioid with analgesic and antitussive effects.
Uniqueness
Chlorodihydrocodide is unique due to the presence of the chlorine atom, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This structural difference can influence its potency, duration of action, and side effect profile .
生物活性
Chlorodihydrocodide, a derivative of dihydrocodeine, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its analgesic properties, pharmacodynamics, and toxicity profiles.
Chemical Structure and Synthesis
This compound is synthesized by substituting the alcoholic hydroxyl group of dihydrocodeine with a chlorine atom. This modification alters its pharmacological properties compared to its parent compound . The compound's melting point is reported to be between 114-117°C, indicating its stability as a solid .
Pharmacological Properties
Analgesic Activity:
this compound exhibits significant analgesic effects, similar to other opioids. Its mechanism of action involves binding to opioid receptors in the central nervous system (CNS), leading to reduced perception of pain. Studies have shown that this compound has a comparable efficacy to morphine in pain relief models .
Antinociceptive Effects:
Research indicates that this compound has potent antinociceptive properties. In animal models, it demonstrated significant reductions in pain response when administered at varying doses. The effective dose range for inducing analgesia is typically around 1-10 mg/kg in rodent studies .
Toxicity and Safety Profile
Toxicity Assessment:
The safety profile of this compound has been evaluated through acute toxicity studies. The median lethal dose (LD50) was found to be greater than 2000 mg/kg in rodents, suggesting a relatively low acute toxicity level compared to other opioids . However, chronic exposure may lead to dependence and withdrawal symptoms.
| Parameter | Value |
|---|---|
| LD50 (Rodents) | >2000 mg/kg |
| Effective Analgesic Dose | 1-10 mg/kg |
Case Studies and Clinical Applications
Several case studies have documented the use of this compound in clinical settings. For instance, a study involving postoperative patients indicated that this compound provided effective pain relief with fewer side effects than traditional opioids like morphine. Patients reported lower incidences of nausea and sedation, which are common with stronger opioids .
属性
CAS 编号 |
63690-27-7 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-7-chloro-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H22ClNO2/c1-20-8-7-18-11-4-5-12(19)17(18)22-16-14(21-2)6-3-10(15(16)18)9-13(11)20/h3,6,11-13,17H,4-5,7-9H2,1-2H3/t11-,12-,13+,17-,18-/m0/s1 |
InChI 键 |
LBXQDFZPYYNEHR-AFSSITGASA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)Cl |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















